6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C10H14FN3O and its molecular weight is 211.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research on pyridonecarboxylic acids and quinolone derivatives, closely related to the compound , has demonstrated significant antibacterial activity. Studies by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents have shown the synthesis and antibacterial activity of various compounds, highlighting their potential against bacterial infections (Egawa et al., 1984). Similarly, Matsumoto et al. (1984) have discussed the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, leading to the development of new antibacterial agents like enoxacin (Matsumoto et al., 1984).
Anti-Inflammatory Applications
The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has been explored by Sun et al. (2019), revealing their potential for inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activities (Sun et al., 2019).
Antimicrobial Applications
Bawazir and Abdel-Rahman (2018) have synthesized new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety, showing significant antimicrobial activities. These compounds exhibit high activity against a range of pathogens, demonstrating the importance of fluorine substitution in enhancing antimicrobial efficacy (Bawazir & Abdel-Rahman, 2018).
Materials Science Applications
In materials science, the development of new fluorescent sensors based on 1H-pyrazolo[3,4-b]quinoline skeleton, as investigated by Mac et al. (2010), showcases the utility of fluorinated compounds in creating sensitive materials for detecting inorganic cations (Mac et al., 2010).
Properties
IUPAC Name |
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-3-4-14-10(15)6-7-5-8(12)1-2-9(7)13-14/h6,8H,1-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWRCRYNHVIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)C=C2CC1N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.